1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide
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Overview
Description
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide is Adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism. It is needed for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues.
Mode of Action
It is believed to interact with its target, adenosine deaminase, and potentially inhibit its activity . This could lead to an accumulation of adenosine and other related compounds in the body, which could have various effects on cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to purine metabolism, given its target. By inhibiting adenosine deaminase, it could disrupt the breakdown of adenosine, leading to alterations in the levels of various purines in the body . The downstream effects of this could be wide-ranging, given the importance of purines in numerous biological processes, including DNA and RNA synthesis, energy metabolism, and signal transduction.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of purines in cellular processes. Potential effects could include alterations in energy metabolism, disruptions to DNA and RNA synthesis, and changes in cellular signaling .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds could affect its stability and activity. Additionally, individual factors, such as a person’s age, health status, and genetic makeup, could influence how the compound is metabolized and its overall effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with epichlorohydrin to form 2-(3-chloro-2-hydroxypropoxy)naphthalene. This intermediate is then reacted with piperidine to yield 1-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperidine. Finally, the carboxamide group is introduced through the reaction with a suitable carboxylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the naphthalene ring.
Scientific Research Applications
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with significant biological activities.
Matrine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide is unique due to its combination of a naphthalene moiety and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c20-19(23)15-7-9-21(10-8-15)12-17(22)13-24-18-6-5-14-3-1-2-4-16(14)11-18/h1-6,11,15,17,22H,7-10,12-13H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDINHBRHJLCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(COC2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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